molecular formula C7H5F2NO B125785 2,2-Difluoro-1-(pyridin-3-yl)ethanone CAS No. 155557-13-4

2,2-Difluoro-1-(pyridin-3-yl)ethanone

Cat. No.: B125785
CAS No.: 155557-13-4
M. Wt: 157.12 g/mol
InChI Key: PUSQVQKJVMWEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(pyridin-3-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

155557-13-4

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

2,2-difluoro-1-pyridin-3-ylethanone

InChI

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-2-1-3-10-4-5/h1-4,7H

InChI Key

PUSQVQKJVMWEAR-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)C(F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(F)F

Synonyms

Ethanone, 2,2-difluoro-1-(3-pyridinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To toluene (7.0 mL) were added dropwise at −78° C. n-butyllithium (2.76 mol/L solution in n-hexane, 2.60 mL, 7.19 mmol) and a solution of 3-bromopyridine (1.00 mL, 10.4 mmol) in toluene (2.5 mL), and the mixture was stirred at the same temperature for 30 minutes. THF (4.0 mL) was added to the resulting suspension and the mixture was stirred at −78° C. for 15 minutes. To the mixture was added 2,2-difluoro-N-methoxy-N-methylacetamide (1.00 g, 7.19 mmol) and the mixture was stirred for 3 hours allowing the temperature to rise slowly to room temperature. A saturated aqueous ammonium chloride solution and water were added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/7) to give 2,2-difluoro-1-(pyridin-3-yl)ethanone (868 mg, 91% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

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